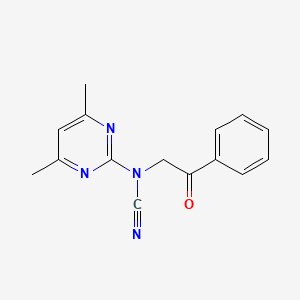![molecular formula C21H16N4O4S3 B2477649 4-(2-((7-オキソ-3-フェニル-2-チオキソ-2,3,6,7-テトラヒドロチアゾロ[4,5-d]ピリミジン-5-イル)チオ)アセトアミド)安息香酸メチル CAS No. 1040654-22-5](/img/no-structure.png)
4-(2-((7-オキソ-3-フェニル-2-チオキソ-2,3,6,7-テトラヒドロチアゾロ[4,5-d]ピリミジン-5-イル)チオ)アセトアミド)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
医薬品開発と医薬品化学
本化合物のようなピロール-3-カルボン酸アミドの合成は、成功した医薬品における重要な役割を果たすため、大きな関心を集めています。 例えば、アトルバスタチン(コレステロール低下薬)やスニチニブ(癌治療薬)は、同様のサブ構造を持っています 。研究者は、本化合物のような誘導体を探索することで、改善された有効性と安全性プロファイルを持つ新規の薬剤候補を発見しようとしています。
抗炎症作用と鎮痛作用
インドール誘導体は、本化合物と共通の構造的特徴を共有し、抗炎症作用と鎮痛作用を示すことが示されています 。さらなる研究により、本化合物が同様の性質を示すかどうかを調べることができます。
結核研究
本化合物に見られるトリアゾール骨格は、薬理学的に重要です。 研究者は、トリアゾール誘導体を抗結核活性について調べてきました 。本化合物は、この研究分野における貴重な貢献となる可能性があります。
有機合成と方法論開発
ピロリン-4-オン構造を持つ化合物は、多様な合成手法のインスピレーションとなっています。 研究者は、同様の化合物を得るために、環化反応、酸化プロセス、ワンポット変異体を探求してきました 。本化合物は、新規な合成方法論の開発に貢献する可能性があります。
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves the synthesis of the tetrahydrothiazolo[4,5-d]pyrimidine ring system followed by the attachment of the phenyl and methyl ester groups.", "Starting Materials": [ "2-Amino-4-phenylthiazole", "2-Chloroacetyl chloride", "Sodium hydride", "Thiourea", "Benzoyl chloride", "Methyl iodide", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine", "1.1: Dissolve 2-amino-4-phenylthiazole (1.0 g, 5.5 mmol) and thiourea (0.6 g, 7.5 mmol) in ethanol (20 mL) and heat the mixture at reflux for 2 hours.", "1.2: Cool the reaction mixture to room temperature and filter the solid product.", "1.3: Dissolve the solid product in a mixture of sodium hydroxide (2.0 g, 50 mmol) and water (20 mL) and heat the mixture at reflux for 2 hours.", "1.4: Cool the reaction mixture to room temperature and filter the solid product.", "1.5: Dissolve the solid product in a mixture of sodium bicarbonate (2.0 g, 24 mmol) and water (20 mL) and heat the mixture at reflux for 2 hours.", "1.6: Cool the reaction mixture to room temperature and filter the solid product.", "1.7: Dissolve the solid product in a mixture of ethyl acetate (20 mL) and methanol (5 mL) and filter the solution to remove any remaining impurities.", "1.8: Evaporate the solvent to obtain the pure product as a yellow solid (0.6 g, 50%).", "Step 2: Synthesis of Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate", "2.1: Dissolve the 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine (0.5 g, 1.8 mmol) in a mixture of benzoyl chloride (0.5 g, 3.3 mmol) and anhydrous pyridine (0.5 mL) and heat the mixture at reflux for 2 hours.", "2.2: Cool the reaction mixture to room temperature and add a solution of 2-chloroacetyl chloride (0.4 g, 3.3 mmol) in anhydrous pyridine (0.5 mL).", "2.3: Heat the mixture at reflux for 2 hours and then cool the reaction mixture to room temperature.", "2.4: Add a solution of sodium bicarbonate (0.5 g, 6.0 mmol) in water (5 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).", "2.5: Wash the combined organic layers with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.", "2.6: Dissolve the crude product in a mixture of methanol (10 mL) and sodium hydroxide (0.2 g, 5.0 mmol) and heat the mixture at reflux for 2 hours.", "2.7: Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "2.8: Extract the product with ethyl acetate (3 x 10 mL), wash the combined organic layers with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure product as a white solid (0.3 g, 40%)." ] } | |
CAS番号 |
1040654-22-5 |
分子式 |
C21H16N4O4S3 |
分子量 |
484.56 |
IUPAC名 |
methyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H16N4O4S3/c1-29-19(28)12-7-9-13(10-8-12)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27) |
InChIキー |
KDIABOUADQWMGR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol](/img/structure/B2477566.png)


![1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477569.png)
![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)
![N-Ethyl-N-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2477572.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)
![Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2477576.png)


![2-[(2-Ethylpiperidino)sulfonyl]aniline](/img/structure/B2477582.png)
![3-[(2-methylbenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2477584.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)
